molecular formula C27H20ClN3O6S B11656254 ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11656254
M. Wt: 550.0 g/mol
InChI Key: MIOSMIXKGLLBLP-HYARGMPZSA-N
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Description

Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H20ClN3O6S and its molecular weight is 550.0 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H20ClN3O6SC_{27}H_{20}ClN_{3}O_{6}S, with a molecular weight of approximately 549.99 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC27H20ClN3O6S
Molecular Weight549.99 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Kinase Inhibition : Research has shown that derivatives in this class can inhibit cyclin-dependent kinases (CDK) and tropomyosin receptor kinases (TRKA). The IC50 values for these compounds range from 0.09 to 1.58 µM for CDK and 0.23 to 1.59 µM for TRKA, indicating potent inhibitory effects .
    CompoundCDK Inhibition IC50 (µM)TRKA Inhibition IC50 (µM)
    Compound A0.090.23
    Compound B1.581.59
  • Cytotoxicity : In vitro studies using renal carcinoma cell lines (RFX 393) demonstrated moderate cytotoxicity with IC50 values of 11.70 µM for one derivative compared to staurosporine as a reference .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors that modulate various biological pathways. The presence of the thiazole and pyrimidine rings suggests potential interactions with nucleic acids or protein targets involved in cell cycle regulation and apoptosis.

Study on Thiazolopyrimidine Derivatives

A study focused on thiazolopyrimidine derivatives highlighted their ability to induce apoptosis in cancer cells through cell cycle arrest at the G0-G1 phase . The treated cells showed increased populations in the G0-G1 phase compared to controls, indicating an effective mechanism for inhibiting cancer cell proliferation.

Evaluation of Antidiabetic Activity

In addition to anticancer properties, derivatives similar to ethyl (2E)-5-(2-chlorophenyl)-7-methyl have been evaluated for antidiabetic activity. Compounds were tested against alloxan-induced models demonstrating significant efficacy due to their structural similarities with known antidiabetic agents .

Properties

Molecular Formula

C27H20ClN3O6S

Molecular Weight

550.0 g/mol

IUPAC Name

ethyl (2E)-5-(2-chlorophenyl)-7-methyl-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20ClN3O6S/c1-3-36-26(33)23-15(2)29-27-30(24(23)19-6-4-5-7-20(19)28)25(32)22(38-27)14-18-12-13-21(37-18)16-8-10-17(11-9-16)31(34)35/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

MIOSMIXKGLLBLP-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S2)C

Origin of Product

United States

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